molecular formula C12H11NO2 B12306887 Methyl 3-methylisoquinoline-5-carboxylate

Methyl 3-methylisoquinoline-5-carboxylate

Cat. No.: B12306887
M. Wt: 201.22 g/mol
InChI Key: YBVZAXUFVAFLFF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methylisoquinoline-5-carboxylate typically involves the esterification of 3-methylisoquinoline-5-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylisoquinoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-methylisoquinoline-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methylisoquinoline-5-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl isoquinoline-5-carboxylate
  • 3-Methylisoquinoline
  • Isoquinoline-5-carboxylic acid

Uniqueness

Methyl 3-methylisoquinoline-5-carboxylate is unique due to its specific ester functional group and methyl substitution on the isoquinoline ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-methylisoquinoline-5-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-6-11-9(7-13-8)4-3-5-10(11)12(14)15-2/h3-7H,1-2H3

InChI Key

YBVZAXUFVAFLFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C(=O)OC)C=N1

Origin of Product

United States

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